Ertapenem is a Group 1 carbapenem and a beta-lactam antibiotic that has been introduced into clinical practice in the USA and Europe. It is designed with a molecular structure that targets community-acquired aerobic and anaerobic pathogens and has a modified pharmacokinetic profile that allows for once-a-day dosing. This is due to its high plasma half-life, which is a result of several chemical modifications that enhance its stability and efficacy against beta-lactamase-producing organisms1.
Ertapenem has shown excellent antibacterial activity in the treatment of experimental meningitis caused by penicillin-sensitive and -resistant pneumococci. Its penetration into inflamed meninges and its bactericidal activity in vitro make it a comparable alternative to standard regimens like ceftriaxone monotherapy or combined with vancomycin2.
Due to its once-daily dosing and broad-spectrum activity, ertapenem is a suitable candidate for OPAT. It is effective against infections commonly treated with OPAT and has additional activity against anaerobic bacteria, allowing for the treatment of complicated infections with a single antibiotic instead of multiple agents. Its adverse effects and clinical outcomes are comparable to other OPAT antimicrobials3.
In vitro studies have demonstrated that ertapenem has comparable activity to other established agents against clinical isolates of anaerobes. It inhibited 99.1% of isolates at 4 microg/mL and showed activity comparable to imipenem, meropenem, and metronidazole, among others. Its broad-spectrum coverage makes it a valuable option for treating infections caused by anaerobic bacteria4.
Ertapenem has been shown to be equivalent to other treatments for intra-abdominal infections, community-acquired pneumonia, acute pelvic infections, skin and skin structure infections, and complicated urinary tract infections. Its potential uses extend to home iv therapy and directed therapy against Enterobacteriaceae with AmpC or extended-spectrum cephalosporinases. However, the widespread use of carbapenems, including ertapenem, raises concerns about the impact on resistance ecology, which needs to be monitored carefully6.
Ertapenem disodium falls under the category of beta-lactam antibiotics and specifically belongs to the carbapenem subclass. These antibiotics are known for their robust antibacterial properties and resistance to many beta-lactamases, enzymes produced by bacteria that can inactivate other types of antibiotics.
The synthesis of ertapenem disodium involves several complex steps, often requiring precise control of reaction conditions and purification processes.
Several patents detail various methods for synthesizing ertapenem, including US patent No. 6,504,027, which describes a process involving extraction and crystallization techniques. These methods often face challenges at an industrial scale due to their complexity and the need for chromatographic purification .
The molecular formula for ertapenem is , with a molecular weight of approximately 475.515 g/mol .
The three-dimensional structure can be analyzed using computational chemistry software or databases that provide structural data for drug compounds.
Ertapenem undergoes various chemical reactions during its synthesis and in biological systems:
Ertapenem exerts its antibacterial effects by binding to penicillin-binding proteins within bacterial cell walls, disrupting their function:
Ertapenem has a prolonged half-life due to its high protein binding (92–94%), allowing for once-daily dosing in clinical settings .
Ertapenem disodium exhibits several notable physical and chemical properties:
Ertapenem disodium is primarily utilized in clinical settings for treating various infections:
Ertapenem's broad-spectrum efficacy makes it an essential tool in combating resistant bacterial strains in both hospital and community settings.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3